(5-(m-Tolyl)isoxazol-4-yl)methanol

Description

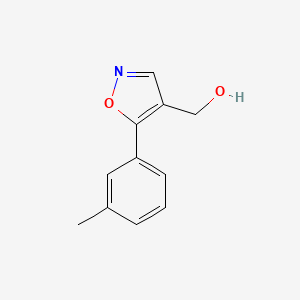

(5-(m-Tolyl)isoxazol-4-yl)methanol is a heterocyclic compound featuring an isoxazole core substituted with a meta-methylphenyl (m-tolyl) group at position 5 and a hydroxymethyl group at position 4. Isoxazoles are aromatic five-membered rings containing one oxygen and one nitrogen atom, known for their stability and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

[5-(3-methylphenyl)-1,2-oxazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8-3-2-4-9(5-8)11-10(7-13)6-12-14-11/h2-6,13H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLVWHVKORONIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C=NO2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Isomers: Positional Effects of Tolyl Substitution

Compound: (5-Methyl-3-(p-tolyl)isoxazol-4-yl)methanol (CAS 1018297-60-3)

- Molecular Formula: C₁₂H₁₃NO₂

- Molecular Weight : 203.24

- Key Differences: The p-tolyl group (para-methylphenyl) in this isomer introduces distinct steric and electronic effects compared to the m-tolyl group. Meta-substitution (as in the target compound) may lead to lower symmetry and altered dipole moments, affecting crystallinity and melting points.

- Synthetic Relevance : Similar synthetic routes (e.g., cycloaddition or hydroxylamine-mediated reactions) are likely used for both isomers, but yields and purification steps may vary due to steric factors .

Functional Group Variations: Hydroxymethyl vs. Phenol

Compound: 2-(5-Isoxazolyl)-4-methylphenol (CAS 164171-56-6)

- Molecular Formula: C₁₀H₉NO₂

- Molecular Weight : 175.18

- Key Differences: The phenol group (pKa ~10) is significantly more acidic than the hydroxymethyl group (pKa ~19.5), enabling deprotonation under milder conditions. Phenol derivatives often exhibit stronger hydrogen-bonding capabilities, enhancing solubility in aqueous media but reducing stability in acidic environments.

- Applications: Phenolic isoxazoles are common in antimicrobial agents, whereas hydroxymethyl derivatives may serve as intermediates for esterification or etherification .

Complex Heterocyclic Derivatives

Compound : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)

- Molecular Formula : C₂₃H₁₈N₄O₂S

- Molecular Weight : 414.49

- Key Differences :

- The fusion of isoxazole with thiadiazole and pyridine rings increases molecular complexity and planarity, favoring π-π stacking interactions.

- Higher molecular weight (414.49 vs. 203.24 for the target compound) correlates with reduced solubility in polar solvents but improved thermal stability (mp 290°C).

- Synthetic Yield : 80% yield suggests efficient cyclization steps, though purification may require advanced chromatographic techniques .

Substituent Electronic Effects: Methoxy vs. Methyl Groups

Compound: (5-(2-Methoxyphenyl)isoxazol-4-yl)methanol (CAS 1889403-08-0)

- Molecular Formula: C₁₁H₁₁NO₃ (inferred)

- Molecular Weight : ~205.21

- Key Differences :

- The methoxy group (-OCH₃) is electron-donating via resonance, increasing electron density on the isoxazole ring compared to the electron-neutral methyl group (-CH₃).

- Enhanced resonance stabilization may reduce reactivity toward electrophilic substitution but improve fluorescence properties in materials science applications .

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : Hydroxymethyl-substituted isoxazoles (e.g., the target compound) are typically synthesized via [3+2] cycloaddition or hydroxylamine-mediated ring closure, achieving yields of 70–80% under optimized conditions .

- Biological Relevance: Isoxazole derivatives with polar groups (e.g., hydroxymethyl or phenol) show enhanced binding to enzymatic active sites, making them candidates for drug discovery .

- Material Science : Methoxy and methyl groups fine-tune electronic properties for applications in organic electronics, though experimental validation is needed .

Preparation Methods

Detailed Preparation Methodology

Preparation of Key Intermediate (Ethyl 2-ethoxymethylene acetoacetate):

- React triethyl orthoformate with ethyl acetoacetate in acetic anhydride solvent under heating to form ethyl 2-ethoxymethylene acetoacetate.

- This intermediate is crucial as it contains the activated methylene group necessary for subsequent cyclization.

Formation of Hydroxylamine Solution:

- Dissolve hydroxylamine hydrochloride in water with an inorganic base (e.g., sodium hydroxide or sodium acetate) to adjust pH and generate free hydroxylamine in solution.

-

- Dissolve the intermediate from Step 1 in an organic solvent such as ethanol or methanol.

- Slowly add the aqueous hydroxylamine solution under controlled temperature (0–10°C) with stirring to promote cyclization and formation of the isoxazole ring.

-

- After completion, separate the organic and aqueous layers.

- Extract the aqueous phase with organic solvent, combine organic extracts, wash with water and saturated brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

- Further purification (e.g., recrystallization or chromatography) may be applied to enhance purity.

Reaction Conditions and Yields:

- Reaction temperature: 0–10°C during addition, sometimes room temperature for completion.

- Reaction time: 4–30 hours depending on method and temperature.

- Yields reported range from 65% to 85%, with optimized conditions achieving >80% yield.

- Isomer content is a concern; lower temperatures and controlled addition reduce isomer formation.

Comparative Data Table of Key Preparation Parameters

Research Findings and Optimization Insights

- Temperature Control: Lower temperatures (0–10°C) during hydroxylamine addition significantly improve yield and reduce isomer formation compared to room temperature or reflux conditions.

- Solvent Effects: Polar protic solvents like ethanol and methanol facilitate the cyclization reaction and improve solubility of reactants.

- Base Selection: Sodium acetate and sodium hydroxide are commonly used bases to generate free hydroxylamine; weaker bases like sodium acetate may reduce side reactions.

- Reaction Time: Shorter reaction times (around 4 hours) are achievable with optimized temperature and reagent addition order, improving throughput.

- Purity and Isomer Content: The major challenge is minimizing isomeric impurities. Careful control of reaction parameters and purification techniques are essential.

Summary Table of Preparation Method Advantages and Disadvantages

| Method Aspect | Advantages | Disadvantages |

|---|---|---|

| Heating triethyl orthoformate with ethyl acetoacetate | Efficient intermediate formation | Moderate yield (55–82%), requires acetic anhydride |

| Hydroxylamine addition at low temperature (0–10°C) | High yield (~85%), reduced isomer content | Requires precise temperature and pH control |

| Use of sodium acetate as base | Weaker alkalinity reduces side reactions | May require longer reaction time |

| Room temperature reactions | Simpler setup | Longer reaction time (up to 30 hours), higher isomer content |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (5-(m-Tolyl)isoxazol-4-yl)methanol, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclization of m-tolyl-substituted precursors with hydroxylamine derivatives under reflux in ethanol or methanol . For example, aryl oximes can react with acetylacetone in basic conditions (pH 10) at 0–5°C, followed by TLC monitoring (petroleum ether:ethyl acetate, 70:30) . Optimization focuses on solvent polarity, temperature, and stoichiometry to achieve >95% purity .

- Key Data :

| Starting Material | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| m-Tolyl oxime | NaOH, acetylacetone | 65–85 | |

| 4-Chlorophenyl | Hydroxylamine, EtOH | 62–78 |

Q. How is this compound characterized structurally?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (ESI-MS) are standard. For instance, ¹³C NMR peaks for the isoxazole ring appear at δ 158–168 ppm, while the methanol group shows a singlet at δ 62–63 ppm . IR spectroscopy confirms hydroxyl (3440 cm⁻¹) and C=N (1640 cm⁻¹) stretches .

- Advanced Tip : Use gradient-corrected density-functional theory (DFT) to predict electronic properties and validate experimental spectra .

Q. What preliminary biological activities are associated with this compound?

- Methodology : Isoxazole derivatives are screened for antimicrobial and anticancer activity via in vitro assays (e.g., MIC tests, MTT assays). Structural analogs exhibit IC₅₀ values of 10–50 µM against cancer cell lines . The m-tolyl group may enhance lipophilicity, improving membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.